

In-Depth Technical Guide: Molecular Weight of Stigmasterol-d6

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed calculation of the molecular weight of **Stigmasterol-d6**, a deuterated isotopologue of Stigmasterol. The information is presented in a clear and structured format to facilitate its use in research and development settings.

Molecular Formula Determination

Stigmasterol is a well-characterized phytosterol with the molecular formula C₂₉H₄₈O.[1][2][3][4] The "-d6" designation in **Stigmasterol-d6** signifies that six hydrogen (H) atoms within the molecule have been substituted with six deuterium (D) atoms. Deuterium is a stable isotope of hydrogen containing one proton and one neutron.[5] This isotopic substitution is a common practice in drug metabolism studies, quantitative mass spectrometry, and as internal standards in analytical chemistry.

The resulting molecular formula for **Stigmasterol-d6** is therefore C₂₉H₄₂D₆O.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. The standard atomic weights for the relevant elements are presented in the table below.



Element	Symbol	Atomic Weight (amu)	
Carbon	С	12.011	
Hydrogen	Н	1.008	
Deuterium	D	2.014	
Oxygen	0	15.999	

The molecular weight of **Stigmasterol-d6** is calculated as follows:

Element	Number of Atoms	Atomic Weight (amu)	Total Mass (amu)
Carbon (C)	29	12.011	348.319
Hydrogen (H)	42	1.008	42.336
Deuterium (D)	6	2.014	12.084
Oxygen (O)	1	15.999	15.999
Total Molecular Weight	418.738		

Therefore, the molecular weight of **Stigmasterol-d6** is 418.738 g/mol .

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a theoretical calculation based on its molecular formula and the atomic weights of its constituent elements. As such, experimental protocols for its determination (e.g., mass spectrometry) are not within the scope of this document.

Similarly, the request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz is not applicable to the calculation of a molecular weight. These visualization tools are typically employed to represent complex biological processes or experimental procedures, neither of which pertains to the subject of this guide.



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